2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Fragment-based drug discovery Lipophilic ligand efficiency Pyrazole scaffold optimization

2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS 1218278-62-6; MF C₈H₁₃N₃O₂; MW 183.21 g mol⁻¹) is a non-proteinogenic, N-ethyl-substituted α-amino acid featuring a 1-methylpyrazole moiety at the α-carbon. The pyrazole-4-acetic acid substructure has been validated, via high-throughput screening and subsequent analogue optimization, as a productive pharmacophoric scaffold for attaining low-nanomolar receptor antagonism in the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonist series.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
Cat. No. B15096171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCCNC(C1=CN(N=C1)C)C(=O)O
InChIInChI=1S/C8H13N3O2/c1-3-9-7(8(12)13)6-4-10-11(2)5-6/h4-5,7,9H,3H2,1-2H3,(H,12,13)
InChIKeyZXNQWGDDXPCIFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid: Procurement-Quality Overview of a Chiral N-Ethyl α-Amino Acid Building Block


2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS 1218278-62-6; MF C₈H₁₃N₃O₂; MW 183.21 g mol⁻¹) is a non-proteinogenic, N-ethyl-substituted α-amino acid featuring a 1-methylpyrazole moiety at the α-carbon [1]. The pyrazole-4-acetic acid substructure has been validated, via high-throughput screening and subsequent analogue optimization, as a productive pharmacophoric scaffold for attaining low-nanomolar receptor antagonism in the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonist series [2]. The N-ethylamino acid motif imparts a characteristically low computed logP (XLogP3-AA = −2.5) while retaining two hydrogen-bond donor sites and four acceptor sites, positioning this compound as a hydrophilic, flexible fragment suitable for incorporation into lead-optimization workflows where balanced polarity is a design prerequisite [1].

Why Generic Substitution Fails for 2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic Acid


In-class pyrazole-4-acetic acid derivatives cannot be interchanged indiscriminately because minor structural modifications produce quantifiable shifts in three orthogonal property dimensions—lipophilicity, hydrogen-bonding capacity, and molecular flexibility—that collectively determine fragment suitability for a given target class. Within the 2-(alkylamino)-2-(1-methyl-1H-pyrazol-4-yl) series, exchanging the N-alkyl group from methyl to ethyl alters computed logP by +0.4 log units and adds one rotatable bond, while converting the free carboxylic acid to a methyl ester raises logP by +2.6 log units and eliminates an H-bond donor [1][2]. These measured differences are sufficiently large to influence aqueous solubility, passive permeability, and receptor binding-kinetics, meaning that simple structural interchange carries a high risk of altered pharmacological performance relative to published SAR [3].

Quantitative Comparator Evidence for 2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic Acid Differentiation


Lipophilicity Shift: +0.4 XLogP3 Units vs N-Methyl Analog Enhances Fragment-Lead Progression Potential

The N-ethyl substituent confers a computed XLogP3-AA of −2.5 on the target compound, compared with −2.9 for the direct N-methyl analog 2-(methylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS 1218519-32-4)—a ΔlogP of +0.4 log units [1][2]. In fragment-based drug discovery, logP increments of this magnitude are considered meaningful for tuning lipophilic ligand efficiency (LLE) and aqueous solubility, especially when progressing from initial fragment hits toward lead-like property space [3]. The same magnitude of logP shift (≈+0.5) between adjacent N-alkyl homologues within structurally related aminopyrazole series has been exploited to balance potency gains against solubility erosion in kinetoplastid-active amino-pyrazoles [4].

Fragment-based drug discovery Lipophilic ligand efficiency Pyrazole scaffold optimization

Hydrogen-Bond Donor Retention vs Alcohol Analog: Carboxylic Acid Maintains Full HBD Count of 2

The target compound retains two hydrogen-bond donor (HBD) sites through its carboxylic acid and secondary amine functionalities. In contrast, the structurally related alcohol analog 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol (CAS 1183214-23-4) possesses the same HBD count of 2 (alcohol OH + NH) but loses one hydrogen-bond acceptor (HBA count reduced from 4 to 3), resulting in a topological polar surface area (TPSA) decrease from 67.2 Ų to 50.1 Ų (ΔTPSA = −17.1 Ų) [1][2]. Consequently, the carboxylic acid engages a different complement of target-residue interactions than the alcohol, which may critically affect binding affinity at receptors where a salt-bridge or bidentate H-bond with the carboxylate is essential—as suggested by the tight SAR observed in CRTh2 pyrazole-4-acetic acid antagonists [3].

Hydrogen-bond pharmacophore Carboxylic acid bioisostere Target engagement

Conformational Flexibility: One Additional Rotatable Bond vs N-Methyl Analog Expands Accessible Binding Conformations

The target compound possesses four rotatable bonds, compared with three rotatable bonds for the N-methyl analog 2-(methylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS 1218519-32-4)—a difference of one additional rotatable bond attributable to the ethyl vs methyl appendage on the α-nitrogen [1][2]. This incremental flexibility expands the conformational ensemble accessible to the ligand without introducing the entropic penalty associated with adding an entirely new flexible linker, potentially facilitating induced-fit binding modes in targets with plastic active sites. In aminopyrazole medicinal chemistry, subtle modulation of rotatable bond count—typically targeting a range of 3–6 for fragment-to-lead expansion—has been correlated with improved binding kinetics without exceeding the Ro5 rotatable bond threshold of 10 [3].

Ligand conformational entropy Induced-fit binding Rotatable bond count optimization

Carboxylic Acid Integrity vs Methyl Ester: LogP Differential of –2.6 Units Preserves Aqueous Solubility Window

The free carboxylic acid form (target compound) exhibits an XLogP3-AA of −2.5, whereas its methyl ester derivative, methyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate (CAS 1218520-37-6), has a computed XLogP3-AA of 0.1—a net ΔlogP of −2.6 log units [1][2]. This pronounced lipophilicity shift is accompanied by the loss of one H-bond donor (HBD reduced from 2 to 1 upon esterification), which combined with the logP increase is expected to markedly reduce aqueous solubility while enhancing passive membrane permeability [3]. In the pyrazole-4-acetic acid CRTh2 antagonist program, maintaining a free carboxylic acid was critical for retaining both target affinity and acceptable plasma protein binding characteristics [4].

Aqueous solubility Free acid vs ester prodrug Permeability-solubility balance

Optimal Application Scenarios for 2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic Acid Based on Verified Differentiation Evidence


Fragment-to-Lead Optimization in CRTh2/GPCR Antagonist Programs Requiring Carboxylate Pharmacophores

The pyrazole-4-acetic acid scaffold has been validated through high-throughput screening and SAR optimization as a productive core for CRTh2 receptor antagonists, yielding low-nanomolar inhibitors [1]. The target compound's free carboxylic acid (XLogP3-AA = −2.5; HBD = 2) provides the requisite anionic/carboxylate pharmacophoric element that proved essential in this scaffold class, while its N-ethyl substituent furnishes a +0.4 logP advantage over the N-methyl analog, positioning it as a fragment of choice when a modest lipophilicity increase is desired without esterification [2][3].

Central Nervous System (CNS) Drug Discovery Leveraging Low TPSA and Balanced Polarity

With a TPSA of 67.2 Ų (below the commonly cited CNS multiparameter optimization threshold of 76 Ų) and a molecular weight of 183 Da, the target compound resides well within favorable CNS drug-like property space [1][4]. The carboxylic acid moiety provides a 34% larger polar surface (+17.1 Ų) relative to the alcohol analog, sufficient for modulating CNS penetration while retaining active transport recognition potential [2]. The balanced HBD count of 2 and HBA count of 4 support exploration of brain-penetrant pyrazole conjugates for neurological targets.

Kinase Inhibitor Scaffold Hybridization via Amino Acid Conjugation Chemistry

The presence of both a secondary amine (pKa amenable to amide coupling) and a carboxylic acid enables orthogonal conjugation strategies for building kinase inhibitor libraries [3]. The target compound's four rotatable bonds provide one additional degree of conformational freedom (+33%) relative to the N-methyl analog, facilitating exploration of linker geometries that position the pyrazole moiety into kinase hinge-region or allosteric pockets [2]. Aminopyrazole scaffolds have demonstrated potent activity against Aurora-A kinase (IC₅₀ as low as 0.031 μM) and other clinically relevant kinases .

Chemical Biology Probe Design Exploiting Tunable N-Alkyl Lipophilicity

The quantifiable ΔXLogP3-AA of +0.4 units between the N-ethyl (target) and N-methyl analogs allows the construction of matched molecular pairs for deconvoluting the contribution of N-alkyl chain length to target engagement, cellular permeability, and metabolic stability in chemical biology probe campaigns [2][3]. By maintaining identical pyrazole-4-acetic acid core, TPSA, and HBD/HBA counts, the N-ethyl vs N-methyl pair serves as a near-ideal matched pair to isolate the lipophilicity-driven component of biological activity.

Quote Request

Request a Quote for 2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.